



# Application Notes and Protocols for Calcium Imaging Assay with FR260010 Free Base

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Compound of Interest		
Compound Name:	FR260010 free base	
Cat. No.:	B1674030	Get Quote

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### Introduction

FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The 5-HT2C receptor is implicated in the regulation of mood, appetite, and other physiological processes, making it a significant target for therapeutic intervention in conditions such as anxiety and depression.[3] FR260010 exhibits high affinity for the human 5-HT2C receptor and demonstrates selectivity over the 5-HT2A receptor.[1] Its antagonist activity has been confirmed in intracellular calcium assays, where it effectively blocks the signaling cascade initiated by 5-HT2C receptor agonists.[1][4]

These application notes provide a detailed protocol for utilizing **FR260010** free base in a calcium imaging assay to characterize its antagonist properties at the 5-HT2C receptor. The described methodology is suitable for researchers in pharmacology, neuroscience, and drug discovery who are investigating 5-HT2C receptor signaling and screening for novel modulators.

## **Mechanism of Action and Signaling Pathway**

The 5-HT2C receptor is coupled to the Gq/G11 family of G-proteins.[5][6] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm and

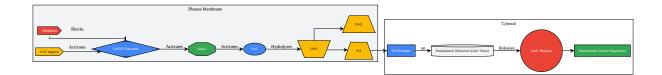


## Methodological & Application

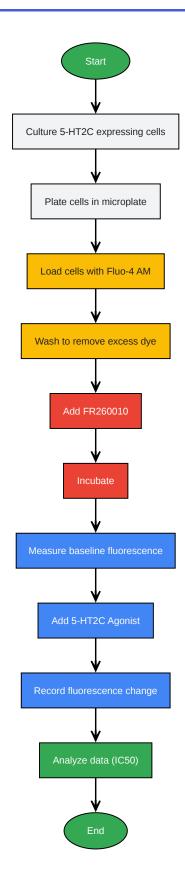
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binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][7] This transient increase in intracellular calcium concentration can be detected using fluorescent calcium indicators, providing a robust method for assessing receptor activation and antagonism. FR260010, as a 5-HT2C receptor antagonist, competitively binds to the receptor, preventing agonist-induced activation and the subsequent release of intracellular calcium.[8]









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